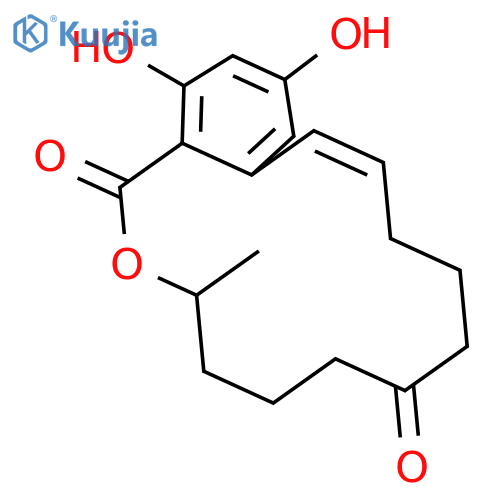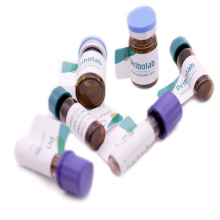Cas no 17924-92-4 (Zearalenone)

Zearalenone 化学的及び物理的性質
名前と識別子
-
- zearalenone
- (S,E)-14,16-dihydroxy-3-methyl-3,4,5,6,9,10-hexahydro-1H-benzo[c][1]oxacyclotetradecine-1,7(8H)-dione
- Zearalenone solution
- ZEARALENONE(RG)
- (3S,11E)-3,4,5,6,9,10-Hexahydro-14,16-dihydroxy-3-methyl-1H-2-benzoxacyclotetradecin-1,7(8H)-dione
- ZON
- F-2 toxin
- [S-(E)]-3,4,5,6,9,10-Hexahydro-14,16-dihydroxy-3-methyl-1H-2-benzoxacyclotetradecin-1,7(8H)-dione
- ZENONE
- toxinf2
- (3S,11E)-
- nci-c50226
- 7(8h)-dione
- compoundf-2
- MYCOTOXIN F2
- (3S,11E)-3,4,5,6,9,10-hexahydro-14,16-dihydroxy-3-methyl-,1H-2-benzoxacyclotetradecin-1,7(8H)-dione
- f-2toxin
- trans-Zearalenone
- (-)-Zearalenone
- (S)-(-)-Zearalenone
- (S)-Zearalenone
- Toxin F2
- (10S)-Zearalenone
- Compound F-2
- MLS000097901
- MBMQEIFVQACCCH-QBODLPLBSA-N
- C18H22O5
- 5W827
- (S-(E))-3,4,5,6,9,10-Hexahydro-14,16-dihydroxy-3-methyl-1H-2-benzoxacyclotetradecin-1,7(8H)-dione
- BCP06062
- DTXSID0021460
- SPECTRUM1505290
- MLS000028817
- CAS-17924-92-4
- CCRIS 623
- 1H-2-Benzoxacyclotetradecin-1,7(8H)-dione, 3,4,5,6,9,10-hexahydro-14,16-dihydroxy-3-methyl-, (3S,11E)-
- 6-(10-Hydroxy-6-oxo-trans-1-undecenyl)-.beta.-resorcylic acid lactone
- Mycotoxin F-2
- Tox21_201153
- (3S,11E)-14,16-dihydroxy-3-methyl-3,4,5,6,9,10-hexahydro-1H-2-benzoxacyclotetradecine-1,7(8H)-dione
- BIDD:ER0058
- 1H-2-Benzoxacyclotetradecin-1,7(8H)-dione, 3,4,5,6,9,10-hexahydro-14,16-dihydroxy-3-methyl-, (S)-(-)-
- REGID_for_CID_5281576
- CHEMBL454173
- Q169326
- (11E)-14,16-DIHYDROXY-3-METHYL-3,4,5,6,7,8,9,10-OCTAHYDRO-1H-2-BENZOXACYCLOTETRADECINE-1,7-DIONE
- (3S,11E)-14,16-dihydroxy-3-methyl-3,4,5,6,7,8,9,10-octahydro-1H-2-benzoxacyclotetradecine-1,7-dione
- (S-(Z))-3,4,5,6,9,10-Hexahydro-14,16-dihydroxy-3-methyl-1H-2-benzoxacyclotetradecin-1,7(8H)-dione
- VS-02573
- ZEARALENONE [MI]
- Zearalenone Solution in Acetonitrile, 100ug/mL
- HY-103447
- s5676
- C09981
- SCHEMBL33754
- 1ST7204-100A
- AC-35060
- 17924-92-4
- COMPD F-2
- 1H-2-Benzoxacyclotetradecin-1,7(8H)-dione, 3,4,5,6,9,10-hexahydro-14,16-dihydroxy-3-methyl-, (3S)-
- SMR000058177
- SCHEMBL33755
- HSDB 4208
- Tox21_303510
- SDCCGMLS-0066858.P001
- (3S,11E)-3,4,5,6,9,10-Hexahydro-14, 16-dihydroxy-3-methyl-1H-2-benzoxacyclotetradecin- 1,7(8H)-dione
- BRD-K42017082-001-02-6
- 6-(10-HYDROXY-6-OXO-TRANS-1-UNDECENYL) BETA RESORCYCLIC ACID-MU-LACTONE
- BRN 1350216
- MLS000888273
- AKOS001577898
- CCG-40041
- LMPK04000016
- Resorcylic acid, 6-(10-hydroxy-6-oxo-1-undecenyl)-, mu-lactone, trans-
- CS-0027914
- J-011439
- Opera_ID_1608
- (2E,11S)-15,17-dihydroxy-11-methyl-12-oxabicyclo[12.4.0]octadeca-1(14),2,15,17-tetraene-7,13-dione
- UNII-5W827M159J
- ZEA
- NS00005531
- DTXCID701460
- MLS001174881
- NCGC00257246-01
- F2 Toxin
- REGID_for_CID_657988
- Zearalenone, fungal mycotoxin
- Z0047
- NCGC00090809-01
- Epitope ID:146094
- EX-A3324
- ZEARALENONE [HSDB]
- 3,4,5,6,9,10-Hexahydro-14,16-dihydroxy-3-methyl-1H-2- benzoxacyclotetradecin-1,7(8H)-dione
- HB2517
- Mycotoxin F2;Toxin F2
- Zearalenone 100 microg/mL in Acetonitrile
- (2E,11S)-15,17-dihydroxy-11-methyl-12-oxabicyclo[12.4.0]octadeca-1(18),2,14,16-tetraene-7,13-dione
- NCGC00038520-03
- benzoxacyclotetradecin-1,7(8H)-dione
- 1H-2-Benzoxacyclotetradecin-1,7(8H)-dione, 3,4,5,6,9,10-hexahydro-14,16-dihydroxy-3-methyl-, (S-(Z))-
- BSPBio_003581
- Zearalenone, reference material
- EINECS 241-864-0
- NCGC00258705-01
- BDBM50247676
- Benzoxacyclotetradec-11-en-1-one, 14,16-dihydroxy-3-methyl-7-oxo-, trans-
- MFCD00133085
- Zearalenone 50 microg/mL in Methanol
- CHEBI:10106
- (S,E)-14,16-Dihydroxy-3-methyl-3,4,5,6,9,10-hexahydro-1H-2-benzoxacyclotetradecine-1,7(8H)-dione
- NCGC00090809-02
- (4S,12E)-16,18-dihydroxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraene-2,8-dione
- 6-(10-Hydroxy-6-oxo-trans-1-undecenyl)-beta-resorcylic acid lactone
- 5W827M159J
- (4S,12E)-16,18-dihydroxy-4-methyl-3-oxabicyclo(12.4.0)octadeca-1(14),12,15,17-tetraene-2,8-dione
- ()Zearalenone
- (S(E))3,4,5,6,9,10Hexahydro14,16dihydroxy3methyl1H2benzoxacyclotetradecin1,7(8H)dione
- NCGC00090809-11
- 3,4,5,6,9,10-HEXAHYDRO-14,16-DIHYDROXY-3-METHYL-1H-2-B ENZOXACYCLOTETRADECIN-1,7(8H)-DIONE
- 1H-2-Benzoxacyclotetradecin-1,7(8H)-dione, 3,4,5,6,9,10-hexahydro-14,16-dihydroxy-3-methyl-, [S-(E)]-
- 6-(10-Hydroxy-6-oxo-trans-1-undecenyl)-I2-resorcylic acid lactone
- 14,16-Dihydroxy-3-methyl-3,4,5,6,9,10-hexahydro-1H-2-benzoxacyclotetradecine-1,7(8H)-dione-, [S-(E)]-
- STK033813
- 6-(10-Hydroxy-6-oxo-trans-1-undecenyl)-b-resorcylic acid lactone
- Mycotoxin F 2
- (2E,11S)-15,17-dihydroxy-11-methyl-12-oxabicyclo(12.4.0)octadeca-1(14),2,15,17-tetraene-7,13-dione
- Compound F2
- (E)-3,4,5,6,7,8,9,10-OCTAHYDRO-14,16-DIHYDROXY-3-METHYL-7-OXO-1H-2-BENZOXA-CYCLOTETRADECIN-1-ONE
- GLXC-04549
- 3,4,5,6,9,10-HEXAHYDRO-14,16-DIHYDROXY-3-METHYL-1H-2-BENZOXACYCLOTETRA-DECIN-1,7(8H)DIONE
- [S-(E)]-3,4,5,6,9,10-HEXAHYDRO-14,16-DIHYDROXY-3-METHYL-1H-2-BENZOXACYCLO-TETRADECIN-1,7(8H)-DIONE
- trans-14,16-dihydroxy-3-methyl-7-oxobenzoxacyclotetradec-11-en-1-one
- fermentation estrogenic substance
- (10S)Zearalenone
- 6-(10-Hydroxy-6-oxo-trans-1-undecenyl)-beta-resorcylate lactone
- (S)-(-)-3,4,5,6,9,10-HEXAHYDRO-14,16-DIHYDROXY-3-METHYL-1H-2-BENZOXACYCLO-TETRADECIN-1,7(8H)-DIONE
- 1ST7204
- (S)()Zearalenone
- trans-6-(10-hydroxy-6-oxo-1-undecenyl)resorcylic acid mu-lactone
- 6-(10-Hydroxy-6-oxo-trans-1-undecenyl)-beta-resorcylic acid-N-lactone
- Zearalenone(-)-Zearalenone; Mycotoxin F2; (S)-Zearalenone
- BBL010576
- 14,16-Dihydroxy-3-methyl-3,4,5,6,9,10-hexahydro-1H-2-benzoxacyclotetradecine-1,7(8H)-dione
- (-)-(3S,11E)-3,4,5,6,9,10-HEXAHYDRO-14,16-DIHYDROXY-3-METHYL-1H-2-BENZOXA-CYCLOTETRADECIN-1,7(8H)-DIONE
- Resorcylic acid, 6(10hydroxy6oxo1undecenyl), mulactone, trans
- (S)Zearalenone
- 14,16-Dihydroxy-3-methyl-3,4,5,6,9,10-hexahydro-1H-2-benzoxacyclotetradecine-1,7(8H)-dione-, (S-(E))-
- 6-(10-Hydroxy-6-oxo-trans-1-undecenyl)-I2-resorcylate lactone
- 6(10Hydroxy6oxotrans1undecenyl)betaresorcylic acid lactone
- ALBB-030793
- 1H2Benzoxacyclotetradecin1,7(8H)dione, 3,4,5,6,9,10hexahydro14,16dihydroxy3methyl, (3S,11E)
- 1H-2-Benzoxacyclotetradecin-1,7(8H)-dione, 3,4,5,6,9,10-hexahydro-14,16-dihydroxy-3-methyl-, (S-(E))-
- 6-(10-Hydroxy-6-oxo-trans-1-undecenyl)-b-resorcylate lactone
- transZearalenone
- (S-(E))-3,4,5,6,9,10-HEXAHYDRO-14,16-DIHYDROXY-3-METHYL-1H-2-BENZOXACYCLO-TETRADECIN-1,7(8H)-DIONE
- Benzoxacyclotetradec11en1one, 14,16dihydroxy3methyl7oxo, trans
- AN-512/13264045
- Zearalenone
-
- MDL: MFCD00133085
- インチ: 1S/C18H22O5/c1-12-6-5-9-14(19)8-4-2-3-7-13-10-15(20)11-16(21)17(13)18(22)23-12/h3,7,10-12,20-21H,2,4-6,8-9H2,1H3/b7-3+/t12-/m0/s1
- InChIKey: MBMQEIFVQACCCH-QBODLPLBSA-N
- ほほえんだ: O1C(C2C(=C([H])C(=C([H])C=2C([H])=C([H])C([H])([H])C([H])([H])C([H])([H])C(C([H])([H])C([H])([H])C([H])([H])[C@]1([H])C([H])([H])[H])=O)O[H])O[H])=O |c:12|
- BRN: 1350216
計算された属性
- せいみつぶんしりょう: 318.14700
- どういたいしつりょう: 318.14672380 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 23
- 回転可能化学結合数: 0
- 複雑さ: 445
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 111
- ぶんしりょう: 318.4
- 疎水性パラメータ計算基準値(XlogP): 3.6
- ひょうめんでんか: 0
- トポロジー分子極性表面積: 83.8
じっけんとくせい
- 色と性状: 使用できません
- 密度みつど: 1.1270 (rough estimate)
- ゆうかいてん: 164-165°C
- ふってん: 377.53°C (rough estimate)
- フラッシュポイント: 華氏温度:42.8°f
摂氏度:6°c - 屈折率: 1.6120 (estimate)
- ようかいど: less than 0.1 mg/mL at 64° F (NTP, 1992)
- PSA: 83.83000
- LogP: 3.57960
- 濃度: 1 mg/mL in DMSO
- ようかいせい: 使用できません
- ひせんこうど: 25546 -170.5° (c = 1.0 in CH3OH)
- マーカー: 13,10169
- かんど: 光に敏感
- じょうきあつ: 0 mm Hg at 68 °F (NTP, 1992)
Zearalenone セキュリティ情報
-
記号:


- シグナルワード:Danger
- 危害声明: H225,H302,H312,H319,H332
- 警告文: P210,P280,P305+P351+P338
- 危険物輸送番号:UN 3261 8/PG 2
- WGKドイツ:3
- 危険カテゴリコード: 63-34-62
- セキュリティの説明: S26-S36/37/39-S45-S36-S16-S36/37
- 福カードFコード:10
- RTECS番号:DM2550000
-
危険物標識:


- 包装等級:II; III
- リスク用語:R34; R62; R63
- セキュリティ用語:4.1
- ちょぞうじょうけん:-20°C, stored under nitrogen
Zearalenone 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R094342-10mg |
Zearalenone |
17924-92-4 | ≥99% | 10mg |
¥840 | 2023-09-09 | |
| TargetMol Chemicals | T5625-50mg |
Zearalenone |
17924-92-4 | 99.11% | 50mg |
¥ 1330 | 2024-07-19 | |
| abcr | AB181205-500 mg |
3,4,5,6,9,10-Hexahydro-14,16-dihydroxy-3-methyl-1H-2- benzoxacyclotetradecin-1,7(8H)-dione, 95%; . |
17924-92-4 | 95% | 500 mg |
€1,139.00 | 2023-07-20 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 32939-5MG |
Zearalenone |
17924-92-4 | 5mg |
¥4790.12 | 2023-04-26 | ||
| Apollo Scientific | BIZ0112-50mg |
Zearalenone |
17924-92-4 | 50mg |
£165.00 | 2024-07-19 | ||
| TRC | Z270500-50mg |
Zearalenone |
17924-92-4 | 50mg |
$ 91.00 | 2023-09-05 | ||
| abcr | AB181205-5 g |
3,4,5,6,9,10-Hexahydro-14,16-dihydroxy-3-methyl-1H-2- benzoxacyclotetradecin-1,7(8H)-dione, 95%; . |
17924-92-4 | 95% | 5g |
€559.30 | 2022-06-11 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R028302-25mg |
Zearalenone |
17924-92-4 | 98% | 25mg |
¥691 | 2023-09-09 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R028302-5mg |
Zearalenone |
17924-92-4 | 98% | 5mg |
¥267 | 2023-09-09 | |
| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB18939-0.1g |
Zearalenone |
17924-92-4 | 97% | 0.1g |
226.00 | 2021-07-09 |
Zearalenone サプライヤー
Zearalenone 関連文献
-
Jie Zhang,Wenfu Wu,Yifan Song,Ligang Hou,Tiezhu Li,Tianzhu Guan,Tiehua Zhang,Yongjun Wang Anal. Methods 2019 11 192
-
Baoming Shi,Yang Su,Siying Chang,Yuchen Sun,Xiangyu Meng,Anshan Shan Food Funct. 2017 8 3675
-
Jingcheng Xiao,Qi Wang,Kristin M. Bircsak,Xia Wen,Lauren M. Aleksunes Toxicol. Res. 2015 4 695
-
Nandan Jana,Samik Nanda New J. Chem. 2018 42 17803
-
5. Total synthesis of the mycotoxin (–)-zearalenone based on macrocyclisation using a cinnamyl radical intermediateStephen A. Hitchcock,Gerald Pattenden J. Chem. Soc. Perkin Trans. 1 1992 1323
-
Daria Yarynka,Volodymyr Chegel,Elena Piletska,Sergey Piletsky,Larysa Dubey,Igor Dubey,Roman Nikolaiev,Oleksandr Brovko,Tetyana Sergeyeva Analyst 2023 148 2633
-
Weili Qiao,Baoshan He,Wenjie Ren,Renyong Zhao,Zhiguang Suo,Haoyang Yan,Yiwei Xu,Min Wei,Huali Jin Anal. Methods 2022 14 3831
-
8. Thermostable enzymes in organic synthesis, Part 6. Total synthesis of (S)–(–)-zearalenone using a TBADH-generated trifunctional chironEhud Keinan,Subhash C. Sinha,Anjana Sinha-Bagchi J. Chem. Soc. Perkin Trans. 1 1991 3333
-
Yunjie Sun,Shanshan Song,Aihong Wu,Liqiang Liu,Hua Kuang,Chuanlai Xu Anal. Methods 2021 13 3970
-
Zhixiong Chen,Meng Yang,Ziying Li,Wenchun Liao,Bengqi Chen,Tong Yang,Rong Hu,Yunhui Yang,Shuang Meng RSC Adv. 2022 12 17312
Zearalenoneに関する追加情報
Zearalenone (CAS No. 17924-92-4): A Comprehensive Overview of Its Chemistry, Biology, and Emerging Applications
The compound Zearalenone (CAS No. 17924-92-4) is a naturally occurring mycotoxin produced by certain species of fungi, particularly those belonging to the genus *Fusarium*. This triketocyclohexenone derivative has garnered significant attention in the fields of toxicology, pharmacology, and agricultural science due to its potent biological effects. Its molecular structure, characterized by a fused ring system and hydroxyl functional groups, contributes to its unique reactivity and interaction with biological targets. This article provides an in-depth exploration of Zearalenone, covering its chemical properties, biological mechanisms, recent research findings, and potential applications.
The chemical formula of Zearalenone is C18H22O4, and it belongs to the class of polyketides. Its structure consists of a cyclohexenone core substituted with two hydroxyl groups at the 3 and 6 positions, along with a carbonyl group at the 4 position. This arrangement imparts a high degree of lipophilicity, enabling it to cross biological membranes efficiently. The presence of multiple reactive sites in its structure allows Zearalenone to engage with various biological pathways, making it a subject of extensive research in understanding both its toxic effects and potential therapeutic benefits.
One of the most notable characteristics of Zearalenone is its structural similarity to estrogenic compounds. This resemblance leads to its potent estrogenic activity, which has been extensively studied in veterinary medicine and human health research. The compound exerts its effects primarily by binding to estrogen receptors (ERα and ERβ), leading to activation of estrogen-responsive genes. This mechanism has been implicated in various physiological processes as well as in the pathogenesis of certain diseases. Recent studies have highlighted the complexity of Zearalenone's interaction with these receptors, revealing that it can exhibit both agonistic and antagonistic effects depending on the cellular context.
Research over the past decade has shed light on the diverse biological effects of Zearalenone beyond its classic estrogenic activity. For instance, studies have demonstrated its ability to modulate immune responses, affecting both innate and adaptive immunity. The compound has been shown to interact with immune cells such as macrophages and T lymphocytes, altering their function and cytokine production. These findings have opened new avenues for exploring Zearalenone's role in immunomodulation, which could have implications for treating autoimmune diseases or enhancing vaccine efficacy.
In addition to its immunomodulatory effects, Zearalenone has been implicated in metabolic regulation. Emerging evidence suggests that it can influence lipid metabolism by interacting with nuclear receptors such as peroxisome proliferator-activated receptors (PPARs). These interactions may contribute to changes in cholesterol homeostasis and fat storage, potentially linking Zearalenone exposure to metabolic disorders such as obesity and atherosclerosis. Further investigation into these pathways could provide insights into novel therapeutic strategies for metabolic diseases.
The agricultural impact of Zearalenone cannot be overstated. As a mycotoxin produced by *Fusarium* fungi, it is commonly found in crops such as corn, soybeans, and wheat. Exposure to Zearalenone through contaminated food sources can lead to significant economic losses for farmers and health risks for consumers. Regulatory agencies worldwide have established guidelines for maximum allowable levels of this compound in food products to ensure consumer safety. Advances in detection methods have enabled more accurate monitoring of Zearalenone contamination, allowing for timely intervention measures.
Recent technological advancements have facilitated innovative approaches for mitigating Zearalenone contamination in agricultural products. Techniques such as biosensors and rapid chromatographic methods have improved the efficiency of detecting trace levels of this mycotoxin. Additionally, research into phytoremediation—using plants to absorb or degrade toxins—has shown promise in reducing Zearalenone levels in contaminated soils. These developments highlight the importance of interdisciplinary collaboration between chemists, biologists, and agronomists in addressing food safety challenges.
The pharmaceutical potential of Zearalenone has also been explored beyond its toxicological implications. Researchers have investigated its role as an endocrine disruptor model compound for studying estrogen receptor interactions. This has led to the development of novel drugs designed to modulate estrogen signaling pathways for treating conditions such as breast cancer and endometriosis. Furthermore, derivatives of Zearalenone have been synthesized as potential lead compounds for drug discovery programs targeting other biological pathways.
In conclusion, Zearalenone (CAS No. 17924-92-4) remains a fascinating compound with far-reaching implications across multiple scientific disciplines. Its unique chemical structure underpins its diverse biological activities, ranging from potent estrogenic effects to immunomodulation and metabolic regulation. Ongoing research continues to uncover new aspects of its biology and potential applications in medicine and agriculture. As our understanding deepens, Zearalenone will undoubtedly continue to serve as a valuable tool for advancing scientific knowledge and developing innovative solutions to global challenges.
17924-92-4 (Zearalenone) 関連製品
- 36455-72-8(α-Zearalenol)
- 1185236-04-7(rac Zearalenone-d6)
- 344-41-2(4-Nitro-3-(trifluoromethyl)biphenyl)
- 946256-32-2(N-(3,4-dichlorophenyl)-2-{5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-ylsulfanyl}acetamide)
- 2137058-16-1(3-Pyridinemethanamine, 2-chloro-N-[(1S)-1-ethyl-2,2-dimethylpropyl]-)
- 391885-01-1(N-({N'-(1E)-(2-chlorophenyl)methylidenehydrazinecarbonyl}methyl)-4-(dimethylsulfamoyl)benzamide)
- 1707391-50-1(Tert-Butyl 3-bromo-4-propionyl-1H-indole-1-carboxylate)
- 53801-63-1(Zinc-Copper Couple)
- 1241405-27-5(methyl 2-(2-fluoro-4-methylphenyl)propanoate)
- 1203019-42-4(3-5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenyl-1-(2-ethoxyphenyl)urea)






